N-DESMETHYL DROLOXIFENE N-DESMETHYL DROLOXIFENE 3-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol, also known as N-demethyl-3-hydroxytamoxifen, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 83647-33-0
VCID: VC20784961
InChI: InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+
SMILES: CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Molecular Formula: C₂₅H₂₇NO₂
Molecular Weight: 373.5 g/mol

N-DESMETHYL DROLOXIFENE

CAS No.: 83647-33-0

Cat. No.: VC20784961

Molecular Formula: C₂₅H₂₇NO₂

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

N-DESMETHYL DROLOXIFENE - 83647-33-0

Specification

CAS No. 83647-33-0
Molecular Formula C₂₅H₂₇NO₂
Molecular Weight 373.5 g/mol
IUPAC Name 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+
Standard InChI Key QPHNKIXIKDPNDI-OCOZRVBESA-N
Isomeric SMILES CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Characteristics

N-Desmethyl Droloxifene is a complex organic compound with the IUPAC name 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol . The structure includes a phenol group, a methylaminoethoxy group, and a phenylbutenyl moiety arranged in a specific configuration that contributes to its biological activity.

The compound maintains the core structure of Droloxifene but lacks one methyl group at the nitrogen atom, which distinguishes it as a metabolite. The E-isomer configuration is critical for its biological activity, although the compound can contain up to 5% of the Z isomer.

Physical and Chemical Properties

The physical and chemical properties of N-Desmethyl Droloxifene are important determinants of its pharmacokinetic behavior. While specific data on the non-deuterated form is limited, we can derive some information from its deuterated analog (N-Desmethyl Droloxifene-d5):

Table 1: Physical and Chemical Properties of N-Desmethyl Droloxifene

PropertyValueReference
Molecular FormulaC25H27NO2
Molecular Weight373.49 g/mol
Physical StateSolid
ColorPale Yellow (d5 form)
Melting Point66-72°C (d5 form)
SolubilitySoluble in chloroform and methanol
Storage Conditions-20°C, under inert atmosphere

These properties influence the compound's behavior in biological systems and are crucial considerations for its use in research and potential therapeutic applications.

Metabolism and Pharmacokinetics

Formation and Metabolism

N-Desmethyl Droloxifene is formed as a metabolite of Droloxifene in humans through N-demethylation processes . In clinical studies with breast cancer patients, following a single oral dose of 100 mg Droloxifene, plasma levels of approximately 6 ng/mL of N-Desmethyl Droloxifene were measured, compared to 81 ng/mL of the parent compound Droloxifene .

Pharmacokinetic Parameters

Pharmacology and Mechanism of Action

Receptor Binding Affinity

One of the most significant properties of N-Desmethyl Droloxifene is its high binding affinity to estrogen receptors. Research has demonstrated that both Droloxifene and N-Desmethyl Droloxifene exhibit binding affinity to the cytosolic estrogen receptor of rabbit uteri that is approximately 10 times higher than that of Tamoxifen .

This high affinity for estrogen receptors is particularly notable in estrogen receptor-positive human breast cancer cell lines such as MCF-7, where N-Desmethyl Droloxifene demonstrates significant binding . This property forms the mechanistic basis for its potential anticancer effects.

Biological Activities and Research Findings

Anti-proliferative Effects

In cellular studies, N-Desmethyl Droloxifene has demonstrated anti-proliferative effects on estrogen-dependent cancer cells. This is evidenced by its ability to inhibit 3H-Uridine incorporation into the RNA of MCF-7 and ZR-75 cells at concentrations ranging from 0.05 to 1.0 μmol/L . This inhibition serves as a measure of its anti-estrogenic activity and potential to suppress cancer cell growth.

Table 2: Anti-proliferative Activity of N-Desmethyl Droloxifene

Cell LineConcentration RangeEffectReference
MCF-70.05-1.0 μmol/LInhibition of 3H-Uridine incorporation
ZR-750.05-1.0 μmol/LInhibition of 3H-Uridine incorporation

These findings suggest that N-Desmethyl Droloxifene may contribute significantly to the anticancer effects observed with Droloxifene treatment.

Comparison with Related Compounds

Structural and Functional Relationships

N-Desmethyl Droloxifene shares structural similarities with other antiestrogens, particularly Tamoxifen and its metabolites. N-Desmethyltamoxifen (CAS: 31750-48-8) is a related compound with the formula C25H27NO, differing from N-Desmethyl Droloxifene by one oxygen atom .

These structural relationships are important for understanding structure-activity relationships among antiestrogens and may inform the development of more effective therapeutic agents.

Comparative Binding Affinities

Studies have shown that Droloxifene has an affinity for the estrogen receptor that is more than 60-fold higher than that of Tamoxifen . Given that N-Desmethyl Droloxifene maintains similar binding properties to its parent compound, this suggests a significantly enhanced receptor interaction compared to Tamoxifen and possibly its metabolites.

The enhanced binding affinity translates to potentially greater efficacy at lower doses, which could be advantageous from both therapeutic and safety perspectives.

Applications and Future Directions

Research Applications

N-Desmethyl Droloxifene serves as an important research tool in several areas:

  • As a reference standard in pharmaceutical toxicology studies

  • In studies investigating the metabolism of antiestrogens

  • For structure-activity relationship analyses of selective estrogen receptor modulators

  • In the development of analytical methods for detecting and quantifying antiestrogen metabolites

The deuterated form, N-Desmethyl Droloxifene-d5 (CAS: 1185241-63-7), is particularly valuable in analytical chemistry for quantitative analyses using mass spectrometry .

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